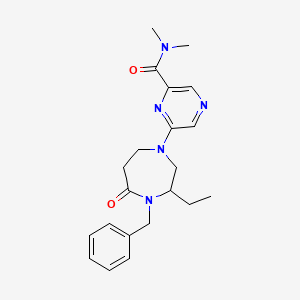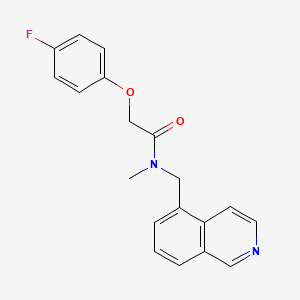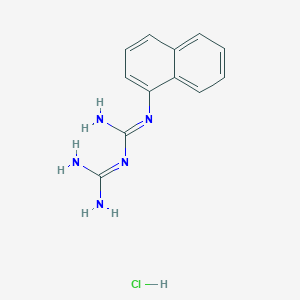![molecular formula C14H18ClNO4 B5348981 (3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)
(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol, also known as CP-99,994, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in treating various neuropsychiatric disorders, including anxiety, depression, and schizophrenia.
作用機序
(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a neurotransmitter that is involved in the regulation of anxiety, depression, and appetite. By blocking the Y1 receptor, this compound reduces the activity of NPY, leading to a decrease in anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant and antipsychotic effects. In addition, it has been shown to increase the levels of acetylcholine in the hippocampus, which may be responsible for its cognitive-enhancing effects.
実験室実験の利点と制限
(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol has several advantages for lab experiments. It has good bioavailability and can be administered orally or intraperitoneally. It also has a relatively long half-life, which allows for sustained effects. However, this compound has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental paradigms. In addition, it has a relatively low affinity for the Y1 receptor, which may limit its effectiveness in some studies.
将来の方向性
There are several future directions for research on (3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Another area of interest is the potential use of this compound in the treatment of cognitive deficits in neuropsychiatric disorders such as schizophrenia. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in treating various neuropsychiatric disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models and may have potential therapeutic applications in humans. Further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
合成法
(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperidine to form 1-(3-chloro-4-hydroxyphenyl)-4-piperidinone. This intermediate is then reacted with acetyl chloride to form 1-(3-chloro-4-hydroxyphenyl)-4-acetylpiperidin-4-ol. Finally, the compound is treated with formaldehyde to produce this compound.
科学的研究の応用
(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential use in treating various neuropsychiatric disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, it has been shown to improve cognitive function and memory in rodents. These findings suggest that this compound may have potential therapeutic applications in humans.
特性
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-1-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-11-5-9(1-2-12(11)18)6-14(20)16-4-3-10(8-17)13(19)7-16/h1-2,5,10,13,17-19H,3-4,6-8H2/t10-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHIFYPPIBRGH-ZWNOBZJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)C(=O)CC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,5-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5348910.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5348916.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5348918.png)
![2-(4-ethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5348929.png)

![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)

![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5349014.png)